molecular formula C5H9N3S B1220759 KEVETRIN CAS No. 500863-50-3

KEVETRIN

Número de catálogo: B1220759
Número CAS: 500863-50-3
Peso molecular: 143.21 g/mol
Clave InChI: PRDJGNVQBVXXEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Kevetrin and p53 Expression

This compound's effects on the p53 pathway have been analyzed, revealing that high doses can induce a mild reduction in p53 mRNA levels, while treated cells show a transcriptional gene signature involved in the p53 pathway .

  • A total of 24 bona fide p53 targets exhibited increased expression in MOLM-13 cells, including p21 (CDKN1A), MDM2, and NOXA (PMAIP1) .

  • The NOXA gene was also upregulated in KASUMI-1 cells, along with 8 additional p53 targets .

Western blot analysis did not reveal significant alterations in the level of total p53 or its active form (phosphorylated on Serine 15), except for KASUMI-1 cells, which exhibited reduced p53 expression at the highest this compound dose . Immunofluorescence analysis at the highest this compound dose revealed increased p53 expression compared with control cells, resulting from a fraction of intact cells displaying nuclear p53 staining and apoptotic cells (identified by nuclear fragmentation) with very high p53 levels .

Impact on Gene Expression

GeneEffect of this compound Treatment
MT1 and MT2Upregulation of MT1 and 2, which are involved in the scavenging of oxygen-free radicals, was observed in both cell lines.
STAT5Downregulation of STAT5, a mediator of KIT-driven leukemogenesis, occurred only in the mutated model and may be correlated with the downregulation of the signaling pathway activated by KIT mutation .
JUNUpregulated, which is in line with findings indicating that c-JUN represses p53 transcription and downregulates its protein levels, thereby controlling cell cycle progression .
c-MYC, MYB, BCL11AModulation of these oncogenic pathways .
Mitochondrial HK2Downregulation, which promotes glycolysis .
IDH2Downregulation, which commonly mutated in AML, with a consequent impact on DNA methylation and 2-hydroxiglutarate metabolism .

This compound-Induced Apoptosis

This compound has been shown to induce apoptosis in both TP53 wild-type and mutant AML cell lines . After continuous treatment, significant cell growth arrest and apoptosis were observed in all cell lines, with TP53-mutant models displaying a higher sensitivity and p53 induction .

  • KASUMI-1 cells exhibited a dose-dependent response at 48 hours, with 79.70±4.57% of apoptotic cells at 340 µM, compared with 13.18±0.80% in the control .

  • Apoptotic data in MOLM-13 and KASUMI-1 cells were confirmed in terms of mitochondrial depolarization, DNA fragmentation, and caspase-3 activation .

Metallothionein (MT) Expression

Early response to this compound treatment, assessed after a 6-hour drug exposure, was characterized by upregulation of the low-molecular weight cysteine-rich proteins MT1 and 2 in both cell lines . MTs interact with both wild-type and inactive p53 protein and modulate p53 transcriptional activity through modification of its conformation, as reported in breast cancer and osteosarcoma cell lines .

Aplicaciones Científicas De Investigación

Acute Myeloid Leukemia (AML)

Recent studies have highlighted Kevetrin's effectiveness against acute myeloid leukemia. Research indicates that this compound can:

  • Arrest cell growth and induce apoptosis in AML cells.
  • Show preferential cytotoxicity against leukemia blast cells while sparing healthy immune cells, suggesting a favorable safety profile .

A study demonstrated that this compound treatment led to significant cell growth arrest and apoptosis in both TP53 wild-type and mutant AML cell lines, indicating its broad applicability across different genetic backgrounds .

Solid Tumors

This compound is also being evaluated for its effects on solid tumors. Clinical trials are underway to assess:

  • The maximum tolerated dose (MTD) and dose-limiting toxicities (DLT).
  • Pharmacokinetics in humans.
  • Evidence of antitumor activity across various cancer types .

Table 1: Summary of Preclinical Findings on this compound

Study FocusFindingsReference
Apoptosis in AMLInduced significant apoptosis in AML cell lines; preferentially targeted blast cells
Efficacy in Solid TumorsShowed potential to restore p53 function; induced apoptosis through multiple pathways
Gene Expression ProfilingDownregulated glycolysis and DNA repair pathways; altered transcriptional programs

Case Study 1: Clinical Trial at Dana-Farber Cancer Institute

A clinical trial was initiated to evaluate this compound's safety and efficacy in patients with solid tumors. The trial aimed to determine the MTD and observe changes in biomarkers such as p21, which are indicative of p53 activation. Initial results showed promising signs of antitumor activity alongside manageable side effects .

Case Study 2: Independent Research on AML

Independent researchers presented findings at the European Hematology Association Annual Meeting, showing that this compound alters cellular metabolism and impacts key oncogenic pathways. This research supports the notion that this compound could provide a new therapeutic option for patients with limited treatment choices due to TP53 mutations .

Actividad Biológica

Kevetrin, chemically known as thioureidobutyronitrile, has emerged as a promising anti-cancer compound primarily due to its ability to modulate the p53 protein, which plays a critical role in regulating the cell cycle and preventing tumor formation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant clinical studies.

This compound functions primarily as a p53 agonist , which means it activates the p53 pathway that is often disrupted in cancer cells. The p53 protein is known as the "guardian of the genome" because it helps maintain genomic stability by regulating cell cycle progression, DNA repair, and apoptosis (programmed cell death) in response to cellular stress.

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in both TP53 wild-type and mutant acute myeloid leukemia (AML) cells. In studies, treatment with this compound resulted in significant cell growth arrest and apoptosis across various AML cell lines, with TP53-mutant cells exhibiting heightened sensitivity to the drug .
  • Gene Expression Modulation : Research indicates that this compound alters gene expression profiles associated with critical cellular processes such as glycolysis, DNA repair, and the unfolded protein response. This modulation contributes to its cytotoxic effects against cancer cells .
  • Impact on Cellular Metabolism : this compound dampens MYC expression—a gene often implicated in cancer metabolism—thereby affecting cellular metabolic pathways that are crucial for tumor growth and survival .

Phase I Clinical Trials

Initial clinical trials have demonstrated this compound's safety and tolerability in patients with advanced solid tumors. A Phase I trial conducted at Dana-Farber Cancer Institute showed promising signs of therapeutic response, indicating that patients could tolerate the drug well without severe adverse effects .

Phase II Clinical Trials

A Phase IIa trial focused on patients with platinum-resistant ovarian cancer revealed intra-tumor modulation of p53 and suggested that this compound could be a viable treatment option for this challenging patient population. The trial aimed to evaluate safety, tolerability, and changes in biomarkers related to cell proliferation and death .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Focus Findings Reference
Induction of ApoptosisSignificant apoptosis in AML cells; higher sensitivity in TP53-mutant cells.
Gene Expression ProfilingDownregulation of glycolysis and DNA repair pathways; alteration in oncogenic pathways.
Cellular MetabolismDampening of MYC expression linked to reduced cellular metabolism in AML.
Clinical EfficacyPositive outcomes in Phase I trials; ongoing Phase II trials focusing on ovarian cancer patients.

Case Studies

  • Acute Myeloid Leukemia (AML) : In a study involving various AML cell lines, this compound treatment led to significant apoptosis and cell cycle arrest. The study highlighted that while wild-type TP53 cells showed limited response, TP53-mutant cells were particularly affected by the treatment .
  • Ovarian Cancer : A Phase IIa clinical trial demonstrated that patients receiving this compound exhibited modulation of p53 within tumors, suggesting potential therapeutic benefits for those with resistant forms of ovarian cancer. This trial is ongoing and aims to further elucidate the drug's efficacy .

Propiedades

IUPAC Name

3-cyanopropyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c6-3-1-2-4-9-5(7)8/h1-2,4H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDJGNVQBVXXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500863-50-3
Record name Kevetrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500863503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-isothioureidobutyronitrile
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-ISOTHIOUREIDOBUTYRONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3059TG1KN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KEVETRIN
Reactant of Route 2
Reactant of Route 2
KEVETRIN
Reactant of Route 3
Reactant of Route 3
KEVETRIN
Reactant of Route 4
KEVETRIN
Reactant of Route 5
Reactant of Route 5
KEVETRIN
Reactant of Route 6
Reactant of Route 6
KEVETRIN

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.